molecular formula C10H8N2O2 B11904559 5-(Furan-3-yl)nicotinamide CAS No. 1346687-18-0

5-(Furan-3-yl)nicotinamide

Cat. No.: B11904559
CAS No.: 1346687-18-0
M. Wt: 188.18 g/mol
InChI Key: ASKILBXKYOIRJN-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)nicotinamide is an organic compound with the molecular formula C10H8N2O2. It is a derivative of nicotinamide, where the pyridine ring is substituted with a furan ring at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-3-yl)nicotinamide typically involves the reaction of 3-furoic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-(Furan-3-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(Furan-3-yl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Furan-3-yl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The furan ring can participate in π-π stacking interactions, enhancing its binding affinity. Additionally, the nicotinamide moiety can form hydrogen bonds with amino acid residues in the target protein .

Comparison with Similar Compounds

Uniqueness: 5-(Furan-3-yl)nicotinamide is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The combination of the furan and nicotinamide moieties provides a distinct set of properties that can be leveraged in various applications .

Properties

CAS No.

1346687-18-0

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-(furan-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C10H8N2O2/c11-10(13)9-3-8(4-12-5-9)7-1-2-14-6-7/h1-6H,(H2,11,13)

InChI Key

ASKILBXKYOIRJN-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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